molecular formula C21H15FN2OS B2577819 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 900000-68-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2577819
CAS No.: 900000-68-2
M. Wt: 362.42
InChI Key: KJNHKFDPHPJYMG-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in oncology and pharmaceutical research, particularly as a candidate for investigating new anticancer therapies. Benzothiazole derivatives, especially 2-aryl variants, have demonstrated potent and selective antitumor properties against a range of cancer cell lines, including breast cancer (MCF-7), renal cancer, and leukemia cell lines . The structural motif of an acetamide group linking the benzothiazole unit to an aromatic system is a common feature in many biologically active molecules and is noted for its similarity to the lateral chain of natural benzylpenicillin, which can influence its interaction with biological targets . The proposed mechanism of action for related benzothiazole compounds includes the inhibition of tumor-associated enzymes and the induction of cellular apoptosis . Some derivatives are known to act as potent inhibitors of carbonic anhydrase isoforms, which are enzymes overexpressed in hypoxic tumors and are promising targets for cancer therapy . The presence of the 4-fluorophenyl group in its structure is a strategic modification often employed in drug discovery to enhance metabolic stability and binding affinity to target proteins. This compound serves as a valuable building block for chemical synthesis and a key intermediate for developing novel therapeutic agents . It is supplied for research purposes to explore these potential applications further. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-15-11-9-14(10-12-15)13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)26-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNHKFDPHPJYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2-aminobenzothiazole with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzothiazole- and thiazole-based acetamides, differing in substituents, heterocyclic systems, and biological targets. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Key Biological/Pharmacological Notes Source
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide Benzothiazole fused to phenylacetamide; 4-fluorophenyl substituent 338.37 Not explicitly stated (structural focus)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide 6-CF₃ benzothiazole; diphenylacetamide 428.42 Enhanced lipophilicity; potential CNS activity
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole core; 4-chlorophenyl substituent 240.70 Antimicrobial activity
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide Benzothiazole-vinylphenyl hybrid 294.37 Fluorescent properties; photostability
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Thienopyrimidinone-sulfanyl linkage; 6-methylbenzothiazole 467.53 Wnt/β-catenin pathway inhibition (IWP-3 class)
GSK157060A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole-pyridine hybrid; 4-fluorophenyl substituent 313.35 Antimycobacterial activity (PyrG/PanK inhibition)

Key Observations :

Substituent Effects: Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound increases metabolic stability compared to chlorophenyl analogs (e.g., 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) due to fluorine’s electronegativity and resistance to oxidative metabolism .

Heterocyclic Core Variations: Benzothiazole vs. Thiazole: Benzothiazole derivatives (e.g., target compound) generally exhibit stronger π-π stacking interactions with biological targets compared to simpler thiazole analogs (e.g., GSK157060A) . Thienopyrimidinone Hybrids: Compounds like IWP-3 incorporate a thienopyrimidinone ring, enabling dual inhibition of enzymes and signaling pathways (e.g., Wnt/β-catenin) .

Biological Activity :

  • The target compound’s benzothiazole-phenylacetamide scaffold aligns with antitumor agents (e.g., N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide ), where the benzothiazole core intercalates with DNA or inhibits kinases .
  • Thiazole-based analogs (e.g., GSK157060A) target bacterial enzymes (PyrG/PanK), highlighting the role of heterocycle choice in modulating selectivity .

Synthetic Accessibility :

  • The target compound is synthesized via coupling reactions (e.g., chloroacetamide intermediates with substituted amines), similar to N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide .
  • Patent data (EP3348550A1) suggests scalability for benzothiazole-acetamide derivatives via modular substitutions .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the benzothiazole ring followed by acetamide functionalization. The compound's structure can be represented as follows:

  • Chemical Formula : C21H15FN2OS
  • IUPAC Name : N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
  • SMILES Notation : Fc4ccc

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor for certain enzymes, notably soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in the metabolism of endocannabinoids, which play a crucial role in pain modulation and inflammation .
  • Receptor Modulation : It may also bind to various cellular receptors, influencing signaling pathways associated with pain relief and anti-inflammatory effects.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against sEH and FAAH. The reported IC50 values for these enzymes are in the low nanomolar range, indicating high potency .

3.2 In Vivo Studies

In vivo evaluations have shown that the administration of this compound can alleviate acute inflammatory pain in animal models without causing significant side effects typical of conventional analgesics . Behavioral assessments confirmed that doses effective in pain relief did not impair voluntary locomotor activity in rats.

4. Case Studies

Several studies have highlighted the therapeutic potential of benzothiazole derivatives similar to this compound:

  • Study on Dual Inhibitors : A study demonstrated that compounds with similar structures could act as dual inhibitors of sEH and FAAH, providing a synergistic effect in pain management while minimizing adverse effects associated with traditional opioids .
  • Cytotoxicity Assessments : Another investigation assessed the cytotoxic properties of related benzothiazole compounds against various cancer cell lines. Results indicated that certain substitutions on the benzothiazole moiety significantly enhanced cytotoxic activity against cancer cells while sparing normal cells from toxicity .

5. Summary Table of Biological Activities

Activity Target IC50 (nM) Effect
Inhibition of sEHSoluble Epoxide Hydrolase<10Pain relief
Inhibition of FAAHFatty Acid Amide Hydrolase<10Anti-inflammatory
CytotoxicityCancer Cell Lines (e.g., HCT116)VariesSelective against cancer cells

6. Conclusion

This compound represents a promising candidate for further development as an analgesic and anti-inflammatory agent due to its potent biological activity and favorable safety profile. Ongoing research into its mechanisms and potential therapeutic applications will be crucial for advancing its use in clinical settings.

Q & A

Q. What are the established synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide, and how is structural confirmation achieved?

Methodological Answer: The compound is synthesized via a multi-step condensation reaction. For example:

  • Step 1: Condensation of 2-(1,3-benzothiazol-2-yl)aniline with 4-fluorophenylacetic acid derivatives using coupling agents (e.g., EDC/HOBt) at 60°C for 2 hours .
  • Step 2: Purification via column chromatography or recrystallization, monitored by TLC for purity assessment .
  • Structural Confirmation:
    • X-ray Crystallography: Single-crystal diffraction (monoclinic system, a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å, β = 91.523°) using SHELX software for refinement (R factor = 0.038) .
    • NMR/FT-IR: Key peaks include aromatic protons (δ 7.2–8.1 ppm in 1^1H NMR) and carbonyl stretches (~1680 cm1^{-1} in FT-IR).

Q. What in vitro assays are used for preliminary biological screening of this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition: Fluorometric assays targeting kinases or proteases (e.g., COX-2 inhibition via ELISA) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action against biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding interactions with target proteins (e.g., EGFR kinase), guided by crystallographic data from analogs .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d) and thermodynamic parameters .
  • Cellular Imaging: Confocal microscopy with fluorescently tagged compounds to track subcellular localization .

Example Docking Results (Hypothetical):

Target ProteinBinding Energy (kcal/mol)Interacting Residues
EGFR Kinase-9.2Lys721, Thr766

Q. How should contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., benzothiazole vs. benzoxazole derivatives) to identify critical functional groups. For example, fluorophenyl groups enhance membrane permeability, while benzothiazole improves target affinity .
  • Crystallographic Overlay Studies: Superimpose X-ray structures with analogs to assess conformational flexibility impacting activity .
  • Dose-Response Reevaluation: Ensure consistent assay conditions (e.g., pH, serum content) to rule out experimental variability .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADME Prediction: SwissADME or pkCSM to estimate LogP (2.6), topological polar surface area (87.5 Ų), and blood-brain barrier permeability .
  • Toxicity Screening: ProTox-II for hepatotoxicity risk assessment; Ames test simulations for mutagenicity .
  • Metabolite Identification: CYP450 enzyme interaction predictions using StarDrop or MetaSite .

Q. How is the compound’s stability under physiological conditions evaluated?

Methodological Answer:

  • Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C, followed by HPLC-UV analysis .
  • Plasma Stability Assay: Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS .

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